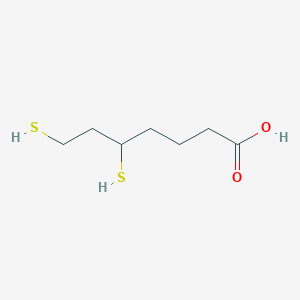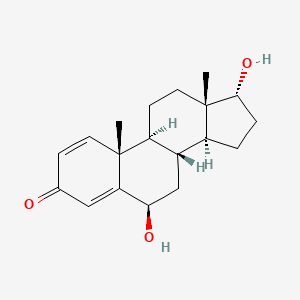
6beta-Hydroxy-17alpha-boldenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6beta-Hydroxy-17alphalpha-boldenone involves several steps, starting from boldenone or its derivatives. The synthetic route typically includes hydroxylation at the 6beta position and subsequent purification steps to obtain the desired compound. The reaction conditions often involve the use of specific catalysts and reagents to achieve high yields and purity . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
6beta-Hydroxy-17alphalpha-boldenone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 6beta position to a ketone, resulting in the formation of 6-keto-17alphalpha-boldenone.
Reduction: Reduction reactions can target the double bond in the steroid nucleus, leading to the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6beta-Hydroxy-17alphalpha-boldenone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research on 6beta-Hydroxy-17alphalpha-boldenone includes its potential therapeutic applications, such as in the treatment of muscle wasting and osteoporosis.
Wirkmechanismus
The mechanism of action of 6beta-Hydroxy-17alphalpha-boldenone involves its interaction with androgen receptors. As an androgen receptor agonist, it binds to these receptors and regulates gene transcription, leading to anabolic effects such as increased protein synthesis and nitrogen retention . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth and development.
Vergleich Mit ähnlichen Verbindungen
6beta-Hydroxy-17alphalpha-boldenone can be compared with other similar compounds, such as:
Boldenone: The parent compound, known for its anabolic properties and low androgenic activity.
Testosterone: A natural androgen with higher androgenic activity compared to boldenone and its derivatives.
Nandrolone: Another anabolic steroid with a similar structure but different pharmacological properties.
The uniqueness of 6beta-Hydroxy-17alphalpha-boldenone lies in its specific hydroxylation at the 6beta position, which may confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14,16-17,21-22H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,16+,17+,18+,19-/m0/s1 |
InChI-Schlüssel |
VLTNWNUPWHBSQY-HXEWTNOOSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)C[C@H](C4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


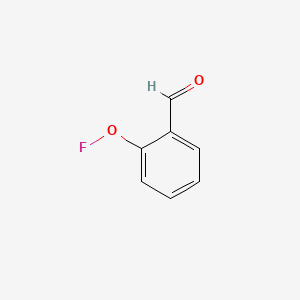
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
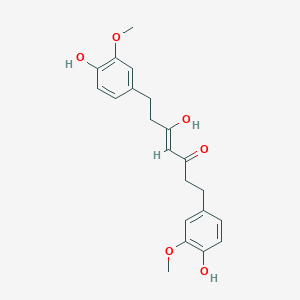
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
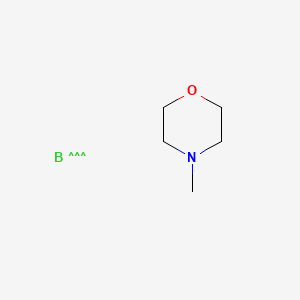
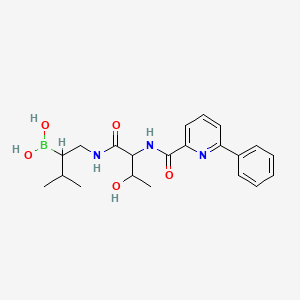
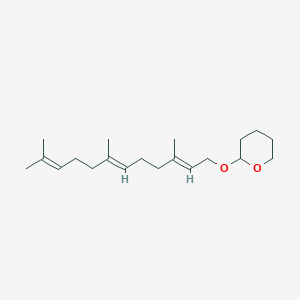
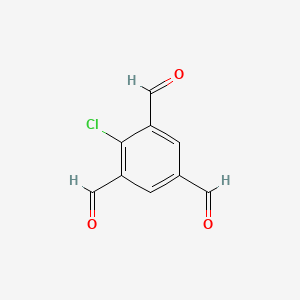
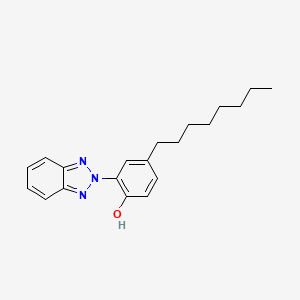
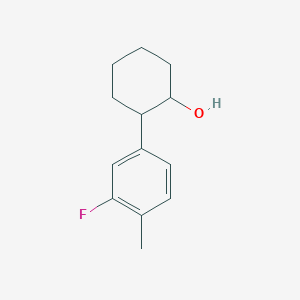
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
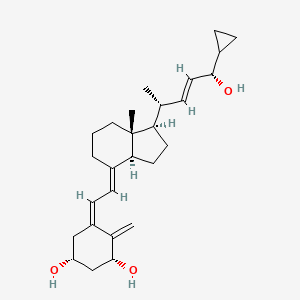
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
